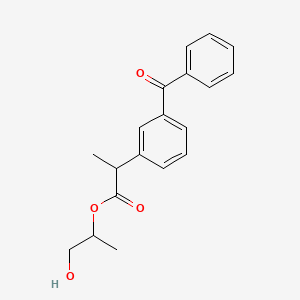

1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate

Description

Properties

IUPAC Name |

1-hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-13(12-20)23-19(22)14(2)16-9-6-10-17(11-16)18(21)15-7-4-3-5-8-15/h3-11,13-14,20H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNTXLVRERRBDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OC(=O)C(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate

Topic: 1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate (Ketoprofen Propylene Glycol Ester) Content Type: Technical Monograph & Analytical Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and Formulation Engineers

Characterization, Formation Mechanism, and Analytical Profiling of Ketoprofen Propylene Glycol Esters

Abstract

This technical guide provides a comprehensive structural and functional analysis of This compound , a critical degradation product and potential prodrug of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen. Commonly identified in topical formulations containing propylene glycol as a cosolvent, this molecule represents a significant stability challenge in drug development. This document details the stereochemical complexity, synthesis of reference standards, and validated HPLC methodologies for its detection, serving as a primary resource for quality control and formulation stability assessment.

Structural Elucidation & Chemical Identity

The molecule is an ester derivative formed by the condensation of Ketoprofen (2-(3-benzoylphenyl)propanoic acid) and Propylene Glycol (propane-1,2-diol). Its nomenclature reveals specific regiochemistry that distinguishes it from its isomers.

Chemical Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Name | Ketoprofen Propylene Glycol Ester (Isomer II) |

| Molecular Formula | C₂₀H₂₂O₄ |

| Molecular Weight | 326.39 g/mol |

| Parent API | Ketoprofen (CAS: 22071-15-4) |

| Role | Formulation Impurity / Ester Prodrug |

Stereochemical Complexity

This molecule exhibits high stereochemical complexity due to the presence of two chiral centers:

-

Ketoprofen Moiety: The

-carbon of the propionic acid group is chiral ( -

Propylene Glycol Moiety: The C2 carbon of the propyl chain is chiral (

).

Consequently, the synthesized or degraded product exists as a mixture of four diastereomers (RR, RS, SR, SS). In standard reverse-phase HPLC, these often elute as split peaks or a broadened band unless chiral stationary phases are employed.

Regioisomerism

The reaction between Ketoprofen and Propylene Glycol yields two structural isomers based on which hydroxyl group participates in the ester bond:

-

Target Structure (Secondary Ester): 1-Hydroxypropan-2-yl ester (Sterically more hindered, kinetically slower).

-

Primary Isomer (Primary Ester): 2-Hydroxypropyl ester (Thermodynamically favored).

Note: In stability samples of topical gels, a mixture of both regioisomers is typically observed due to acyl migration.

Formation Mechanism in Dosage Forms

The presence of this compound in pharmaceutical products is rarely intentional; it is classically a pseudo-impurity formed via transesterification.

The Transesterification Pathway

In topical gels, Ketoprofen is often dissolved in Propylene Glycol (PG) to enhance skin permeation. Under acidic conditions (Ketoprofen itself provides the protons, pKa ~4.5) and long-term storage, the carboxylic acid reacts with the alcohol groups of PG.

Figure 1: Acid-catalyzed esterification and acyl migration pathway leading to the formation of Ketoprofen Propylene Glycol esters in topical formulations.

Synthesis of Reference Standard

To quantify this impurity, a reference standard must be synthesized. Direct Fischer esterification yields a mixture. The following protocol utilizes DCC coupling to favor yield, though regioselectivity remains a challenge requiring careful purification.

Experimental Protocol

Objective: Synthesize this compound for use as an HPLC marker.

Reagents:

-

Ketoprofen (10 mmol)[1]

-

Propylene Glycol (50 mmol, large excess to prevent diester formation)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (11 mmol)[1]

-

DMAP (4-Dimethylaminopyridine) (Catalytic amount)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 2.54 g of Ketoprofen in 30 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

-

Activation: Add DMAP (0.12 g) and stir for 10 minutes.

-

Coupling: Cool the solution to 0°C. Add DCC (2.27 g) dissolved in minimal DCM dropwise.

-

Addition: Add Propylene Glycol (3.8 g) slowly. The excess diol biases the reaction towards mono-esterification.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. A white precipitate (Dicyclohexylurea, DCU) will form.

-

Workup: Filter off the DCU precipitate. Wash the filtrate with 5% NaHCO₃ (to remove unreacted acid), water, and brine. Dry over Na₂SO₄.

-

Purification: Concentrate the organic layer. Purify via Flash Column Chromatography (Silica Gel).

-

Mobile Phase: Hexane:Ethyl Acetate (Gradient 90:10 to 70:30).

-

Note: The secondary ester (Target) typically elutes slightly earlier than the primary ester due to steric shielding of the polar hydroxyl group, but close fractionation is required.

-

Analytical Characterization (HPLC-UV)

Distinguishing the ester from the parent acid and other degradation products (like 3-acetylbenzophenone) requires a validated HPLC method.

Method Parameters

| Parameter | Specification |

| Column | C18 (e.g., Zorbax Eclipse Plus or Supelco Discovery), 150 x 4.6 mm, 5 µm |

| Mobile Phase A | Water + 0.1% Phosphoric Acid (pH 2.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 30% B; 2-15 min: 30%→80% B; 15-20 min: 80% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Benzophenone chromophore) |

| Retention Times (Approx) | Ketoprofen: ~6.5 min PG Ester: ~8.2 min 3-Acetylbenzophenone: ~10.5 min |

Analytical Logic Flow

The following diagram illustrates the decision matrix for identifying this specific impurity during stability testing.

Figure 2: Analytical workflow for the identification of Ketoprofen ester impurities in stability samples.

Biological Implications & Safety[2]

Prodrug Potential

While often an impurity, this structure shares characteristics with designed ester prodrugs . By masking the carboxylic acid, the ester:

-

Increases lipophilicity (LogP increases from ~3.1 to ~3.8).

-

Reduces direct gastric irritation (NSAID gastropathy) by preventing local cyclooxygenase inhibition until hydrolysis occurs in plasma.

-

However, the presence of the free hydroxyl group in the propylene glycol tail limits the lipophilicity gain compared to methyl or ethyl esters.

Toxicology & Sensitization

Researchers must handle this compound with caution. Ketoprofen and its esters are known photo-allergens .

-

Mechanism: UV irradiation of the benzophenone moiety creates a triplet excited state, which can react with skin proteins to form hapten-protein conjugates.

-

Risk: The ester form may have different skin penetration kinetics, potentially altering the sensitization profile compared to the parent acid.

References

-

Dvořák, J., et al. (2004).[2] "Simultaneous HPLC determination of ketoprofen and its degradation products in the presence of preservatives in pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis.

-

European Pharmacopoeia (Ph.[3][4] Eur.) . "Ketoprofen Monograph: Impurities." EDQM. (Note: Impurity C is typically defined as the decarboxylated acid, while esters are unspecified impurities).

-

Dhokchawle, B. V., & Tauro, S. J. (2015). "Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation." Drug Research.

-

PubChem Compound Summary . "Ketoprofen Propylene Glycol Ester."[5][6][7] National Center for Biotechnology Information.

-

LGC Standards . "Ketoprofen Propylene Glycol Ester (Mixture of Isomers) Reference Standard."

Sources

Technical Guide: Characterization and Profiling of Ketoprofen Propylene Glycol Ester

The following technical guide details the chemical identity, formation, and analytical profiling of Ketoprofen Propylene Glycol Ester.

Executive Summary & CAS Registry Status[1]

Core Directive: You are likely seeking a CAS number for regulatory filing or impurity profiling. The Technical Reality: There is no single, unique CAS number assigned to the commercial "Ketoprofen Propylene Glycol Ester" mixture in the public CAS registry.

This substance exists primarily as a mixture of regio- and stereoisomers formed via the esterification of Ketoprofen (an arylpropionic acid) with Propylene Glycol (a vicinal diol). In pharmaceutical applications, it is classified as a process-related impurity or a degradation product found in topical gel formulations, rather than a standalone API.

Identification Data for Regulatory Filing

When documenting this substance for IND/NDA filings or Quality Control (QC) specifications, use the following component identifiers:

| Component / Attribute | Detail | CAS Number |

| Parent API | Ketoprofen | 22071-15-4 |

| Reactant Excipient | Propylene Glycol (1,2-Propanediol) | 57-55-6 |

| Target Substance | Ketoprofen Propylene Glycol Ester (Mixture) | Not Assigned (N/A) |

| Molecular Formula | C₁₉H₂₀O₄ | N/A |

| Molecular Weight | 312.36 g/mol | N/A |

| Primary Application | Impurity Standard / Prodrug Research | N/A |

Chemical Identity & Isomerism

The complexity of this ester arises from the chirality of both the drug and the excipient, as well as the dual hydroxyl groups on propylene glycol.

Structural Complexity[1]

-

Regioisomerism: Propylene glycol has a primary hydroxyl group (C1) and a secondary hydroxyl group (C2).

-

Isomer A (Major): Esterification at the primary C1 position (Kinetic product).

-

Isomer B (Minor): Esterification at the secondary C2 position (Thermodynamic product, sterically hindered).

-

-

Stereoisomerism:

-

Ketoprofen contains one chiral center.

-

Propylene Glycol contains one chiral center.

-

Result: The final ester exists as a mixture of four diastereomers (R,R; R,S; S,R; S,S).

-

Implication for Researchers: Standard reverse-phase HPLC often resolves these as two distinct peaks (Regioisomer A vs. B) or a broad split peak, depending on column selectivity.[1]

Mechanism of Formation (Topical Formulations)

In topical gels, Ketoprofen is often dissolved in Propylene Glycol (co-solvent). Under acidic conditions (pH < 6.0) or prolonged storage, a Fisher Esterification occurs. This is a reversible equilibrium reaction.

Pathway Visualization

The following diagram illustrates the formation pathway and the competitive hydrolysis that dictates stability.

Figure 1: Acid-catalyzed formation of Ketoprofen Propylene Glycol esters in pharmaceutical vehicles.

Analytical Characterization Protocol

To identify this impurity without a certified CAS standard, you must rely on Relative Retention Time (RRT) and Mass Spectrometry (MS) transitions.

Method A: High-Performance Liquid Chromatography (HPLC)

This method separates the lipophilic ester from the free acid parent.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV @ 255 nm (Ketoprofen chromophore).[3]

-

Expected Results:

-

Ketoprofen: RT ~8-10 min.

-

PG Ester (Isomer Mix): RT ~14-16 min (RRT ~1.5 - 1.7). The ester is significantly more hydrophobic than the free acid.

-

Method B: LC-MS/MS Identification (Self-Validating)

If a reference standard is unavailable, use MS to validate the peak identity.[1]

-

Ionization: ESI Positive Mode.

-

Precursor Ion: [M+H]⁺ = 313.36 m/z.

-

Key Fragments:

-

255 m/z: Loss of propylene glycol moiety (C₃H₇O).

-

209 m/z: Decarboxylation of the ketoprofen core.

-

105 m/z: Benzoyl fragment (characteristic of ketoprofen).

-

Synthesis of Reference Standard (Laboratory Scale)

If you require a standard for quantitative impurity profiling, you can synthesize the ester mixture in-house.[1]

Reagents

-

Ketoprofen (1.0 eq)

-

Propylene Glycol (10.0 eq, excess acts as solvent)

-

Sulfuric Acid (Catalytic amount) or DCC/DMAP (for milder conditions)

Protocol (Acid Catalyzed)

-

Dissolution: Dissolve 1g Ketoprofen in 10mL Propylene Glycol.

-

Catalysis: Add 2 drops of conc. H₂SO₄.[4]

-

Reflux: Heat to 60°C for 4 hours.

-

Workup: Dilute with Ethyl Acetate (50 mL), wash with NaHCO₃ (sat. aq.) to remove unreacted acid (Ketoprofen).

-

Drying: Dry organic layer over MgSO₄ and evaporate.

-

Result: A viscous oil containing the mixture of isomers.

-

Note: This crude mixture is sufficient for determining RRT in HPLC.

-

References

-

European Directorate for the Quality of Medicines (EDQM).Ketoprofen Monograph 0922. European Pharmacopoeia. (Standard reference for Ketoprofen impurity profiling).

-

Lyapunov, N. A., et al. (2019). Effect of the Ketoprofen Distribution in Cream-gels on the Formation of the Impurities.[1][5][6] Pharmacy & Pharmacology.[7][8] (Details the specific formation of PG esters in gels).

-

National Center for Biotechnology Information (NCBI).PubChem Compound Summary for Ketoprofen (CID 3825).

-

LGC Standards.Ketoprofen Propylene Glycol Ester (Mixture of Isomers).

Sources

- 1. 1-Hydroxy-3-(octanoyloxy)propan-2-yl decanoate [webbook.nist.gov]

- 2. Determination of Ketoprofen in Human Plasma by RP-HPLC [scirp.org]

- 3. Substantiation of an approach to determination of ketoprofen macrogol 400 esters | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of the Ketoprofen Distribution in Cream-gels on the Formation of the Impurities | Lyapunov | Drug development & registration [pharmjournal.ru]

- 7. Ketoprofen Propylene Glycol Ester (Mixture of Isomers) - SRIRAMCHEM [sriramchem.com]

- 8. HPLC Method for Analysis of Ketoprofen | SIELC Technologies [sielc.com]

Introduction: Re-engineering a Classic NSAID for Enhanced Safety and Delivery

An In-depth Technical Guide to the Pharmacological Properties of Ketoprofen Glycol Esters

Ketoprofen, a well-established non-steroidal anti-inflammatory drug (NSAID) from the propionic acid class, has long been a cornerstone in managing pain and inflammation associated with conditions like arthritis.[1][2] Its therapeutic efficacy stems from its potent, reversible inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are critical in the synthesis of pro-inflammatory prostaglandins.[1][3] However, the clinical utility of ketoprofen is often hampered by a significant side-effect profile, most notably gastrointestinal (GI) disturbances, ulceration, and hemorrhage, primarily due to the non-selective inhibition of the cytoprotective COX-1 enzyme in the gastric mucosa.[4] Furthermore, its poor water solubility and short biological half-life (1.5-4 hours) necessitate frequent, high doses, exacerbating these adverse effects.[5]

To circumvent these limitations, the strategic derivatization of ketoprofen into ester prodrugs has emerged as a highly successful approach. This guide focuses specifically on ketoprofen glycol esters, a class of prodrugs designed to mask the free carboxyl group responsible for direct gastric irritation. These esters are engineered to be pharmacologically inert until they undergo hydrolysis in vivo, releasing the parent ketoprofen. This approach not only promises a significant reduction in GI toxicity but also enhances physicochemical properties to enable novel delivery systems, such as extended-release oral formulations and efficient transdermal patches.

Core Principle: The Prodrug Strategy

The fundamental rationale behind developing ketoprofen glycol esters is the prodrug concept. The carboxyl group of ketoprofen is temporarily masked via an ester linkage to a glycol moiety. This modification confers several key advantages:

-

Reduced Gastric Irritation : By masking the acidic carboxyl group, the prodrug minimizes direct contact irritation with the gastric mucosa, a primary cause of NSAID-induced gastropathy.[6]

-

Enhanced Lipophilicity : Esterification significantly increases the lipophilicity (higher log P value) of the molecule compared to the parent drug.[7][8] This property can improve absorption across biological membranes, making it particularly advantageous for transdermal delivery.

-

Modified Pharmacokinetics : The rate of hydrolysis of the ester bond can be tailored to control the release of active ketoprofen, potentially leading to a sustained therapeutic effect and prolonged duration of action.[9]

Pharmacodynamic Profile

Mechanism of Action: From Inert Ester to Active COX Inhibitor

The pharmacological action of a ketoprofen glycol ester is a two-step process. First, the administered ester prodrug, which is itself inactive, is absorbed. Subsequently, it undergoes enzymatic hydrolysis, primarily mediated by esterases present in plasma and tissues, to release the active drug, ketoprofen, and the glycol promoiety.[7][8]

Once liberated, ketoprofen exerts its well-characterized anti-inflammatory, analgesic, and antipyretic effects by non-selectively inhibiting both COX-1 and COX-2 enzymes.[3][10] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[3][11] Some studies also suggest that ketoprofen's mechanism involves the inhibition of leukotriene synthesis and lysosomal membrane stabilization.[10][12] The S-enantiomer is the pharmacologically active form of ketoprofen.[1][5]

Caption: Mechanism of action for Ketoprofen Glycol Ester prodrugs.

Comparative Anti-Inflammatory & Analgesic Efficacy

Numerous preclinical studies have demonstrated that ketoprofen esters exhibit marked anti-inflammatory and analgesic activities, often comparable or even superior to the parent drug.[7][13] The enhanced efficacy observed in some cases may be attributed to improved bioavailability resulting from increased lipophilicity.[6] For instance, studies using the carrageenan-induced rat paw edema model, a standard for assessing anti-inflammatory activity, show that ester prodrugs achieve significant reductions in inflammation.[9]

| Compound | Anti-inflammatory Activity (% Inhibition) vs. Ketoprofen | Ulcerogenic Index | Source |

| Ketoprofen | 100% (Reference) | High | [7] |

| Various Ester Prodrugs | 91.8% to 113.3% | Significantly Lower | [7][14] |

| KPEG750 (PEG Conjugate) | Extended effect vs. Ketoprofen | Not specified | [9] |

| Methyl Ester Prodrug | Significant analgesic effect | Lower hepatotoxicity | [12] |

Pharmacokinetic Profile: A Tale of Two Molecules

Physicochemical Properties: The Impact of Esterification

The conversion of ketoprofen to its glycol ester derivative fundamentally alters its physicochemical characteristics. This is the cornerstone of its improved pharmacological profile.

| Property | Ketoprofen | Ketoprofen Glycol Esters | Rationale & Impact | Source |

| Lipophilicity (Log P) | ~3.18 | Significantly Increased | The polar carboxyl group is masked by a less polar ester group, enhancing membrane permeability for oral and transdermal absorption. | [7][12] |

| Aqueous Solubility | Poor (0.5 µg/mL) | Generally Decreased | Increased lipophilicity often corresponds to lower aqueous solubility. Formulation strategies are key. | [12][15] |

| Chemical Stability | Stable | Good stability in acidic (gastric) pH, variable hydrolysis in intestinal/plasma pH. | Stability in the stomach is crucial to prevent premature drug release and gastric irritation. Hydrolysis is required for activation in the intestine and circulation. | [9][13] |

Hydrolysis, Absorption, and Sustained Release

The therapeutic success of a ketoprofen ester prodrug hinges on its hydrolysis kinetics. An ideal prodrug remains intact in the acidic environment of the stomach (pH 1.2) to prevent local irritation and is efficiently hydrolyzed to release ketoprofen upon reaching the higher pH of the intestine (pH 6.8-7.4) and the bloodstream.[16][13]

Studies on ketoprofen-polyethylene glycol (PEG) conjugates (KPEG) have shown a specific acid-base catalysis pattern, with minimal hydrolysis at pH 4-5 and increased hydrolysis at physiological pH.[9] Pharmacokinetic studies following administration of KPEG conjugates revealed that plasma levels of ketoprofen increased slowly, reached a maximum concentration at a later time, and had a higher Area Under the Curve (AUC) compared to an equivalent dose of ketoprofen.[9] This demonstrates the potential of glycol esters to function as a prolonged-release system, extending the analgesic and anti-inflammatory effects and reducing dosing frequency.[9]

Toxicological Profile: Mitigating Gastrointestinal Risk

The primary clinical advantage of ketoprofen esters is the significant reduction in gastrointestinal toxicity. The parent drug's free carboxylic acid group is a major contributor to mucosal damage. By masking this group, the ester prodrugs bypass this mechanism of direct toxicity. In vivo studies have consistently shown that the ulcerogenic index of various ester prodrugs is significantly lower than that of ketoprofen.[7][13] Furthermore, studies on specific ester prodrugs have also demonstrated reduced hepatotoxicity compared to the parent drug, suggesting a broader improvement in the safety profile.[12][17]

Key Experimental Protocols

The development and validation of ketoprofen glycol esters rely on a series of standardized in vitro and in vivo assays.

Protocol 1: Synthesis of Ketoprofen-PEG Ester

This protocol describes a common method for esterification using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Objective: To synthesize a ketoprofen-polyethylene glycol (PEG) conjugate.

Materials:

-

Ketoprofen

-

Methoxy PEG (mPEG, various molecular weights)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Dichloromethane (DCM) (solvent)

-

Diethyl ether

-

Standard laboratory glassware and magnetic stirrer

Methodology:

-

Dissolve Ketoprofen (1 equivalent) and mPEG (1 equivalent) in anhydrous DCM in a round-bottom flask.

-

Add DMAP (0.1 equivalents) to the solution to act as a catalyst.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of DCC (1.1 equivalents) in DCM to the cooled mixture with continuous stirring.

-

Allow the reaction to slowly warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the crude product by adding cold diethyl ether.

-

Collect the precipitate by filtration and wash with cold diethyl ether to remove unreacted starting materials.

-

Purify the final product (Ketoprofen-PEG ester) using column chromatography or recrystallization.

-

Characterize the final conjugate using FT-IR and ¹H NMR spectroscopy to confirm the ester linkage.[9]

Caption: General workflow for the synthesis of Ketoprofen-PEG ester.

Protocol 2: In Vitro Hydrolysis Study

Objective: To determine the rate of hydrolysis of the ester prodrug at different pH values, simulating physiological conditions.

Methodology:

-

Prepare buffer solutions at pH 1.2 (simulated gastric fluid) and pH 7.4 (simulated intestinal fluid/plasma).

-

Dissolve a known concentration of the ketoprofen ester prodrug in each buffer.

-

Incubate the solutions at 37°C in a shaking water bath.

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8 hours), withdraw aliquots from each solution.

-

Immediately quench the hydrolysis reaction (e.g., by adding acetonitrile or acid).

-

Analyze the samples using a validated High-Performance Liquid Chromatography (HPLC) method to quantify the remaining concentration of the ester prodrug and the appearance of the parent ketoprofen.

-

Calculate the hydrolysis rate constant (k) and half-life (t₁/₂) at each pH.[9][13]

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

Objective: To evaluate the anti-inflammatory effect of the ketoprofen ester prodrug in a rat model.

Methodology:

-

Acclimatize male Wistar or Sprague-Dawley rats for one week.

-

Divide animals into groups: Control (vehicle), Reference (Ketoprofen), and Test (Ketoprofen ester prodrug at one or more doses).

-

Administer the respective compounds orally or via the desired route.

-

After a set time (e.g., 30 or 60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

-

Measure the paw volume immediately after injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5 hours) using a plethysmometer.

-

Calculate the percentage of edema inhibition for the treated groups relative to the control group at each time point.[9]

Conclusion and Future Directions

Ketoprofen glycol esters represent a sophisticated and highly effective application of the prodrug strategy to enhance the therapeutic index of a potent NSAID. By temporarily masking the parent drug's reactive carboxyl group, these esters successfully mitigate the risk of gastrointestinal toxicity, a major dose-limiting factor for chronic NSAID therapy. Furthermore, the tailored lipophilicity and controlled hydrolysis kinetics of these esters open new avenues for advanced drug delivery, including sustained-release oral formulations that improve patient compliance and transdermal systems that provide targeted, local anti-inflammatory action with minimal systemic exposure. The continued exploration of different glycol promoieties and formulation technologies will undoubtedly further solidify the role of ketoprofen esters as a safer and more versatile alternative for the management of inflammatory and painful conditions.

References

- Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2. PubMed, .

- Synthesis and in silico study of new ketoprofen deriv

- Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evalu

- Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evalu

- Synthesis and anti-inflammatory activity of novel Ketoprofen and Ibuprofen deriv

- In vitro and in vivo study of poly(ethylene glycol)

- Ketoprofen 1-alkylazacycloalkan-2-one esters as dermal prodrugs: in vivo and in vitro evalu

- In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity. MDPI, .

- Ketoprofen. Wikipedia, .

- In vitro dissolution profiling of ester prodrugs of ketoprofen showing...

- In silico analysis and experimental evaluation of ester prodrugs of ketoprofen for oral delivery: With a view to reduce toxicity. Charles Sturt University Research Output, .

- Ketoprofen. DailyMed, .

- What is the mechanism of Ketoprofen?

- (PDF) Ketoprofen 1-Alkylazacycloalkan-2-one Esters as Dermal Prodrugs: In Vivo and In Vitro Evaluations.

- A Review on New Uses of Ketoprofen and Its Role in Clinical Practices. ijmsdr.com, .

- Clinical pharmacokinetics of ketoprofen and its enantiomers. PubMed, .

- Transdermal delivery of ketoprofen polar derivatives.

- Pharmacology of Ketoprofen (Ketofen) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube, .

- Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation | Request PDF.

- Formulation and Characterization of Ketoprofen Emulgels. Journal of Applied Pharmaceutical Science, .

- Development and characterization of ketoprofen solid dispersion incorporated topical gels. Scholars Research Library, .

Sources

- 1. Ketoprofen - Wikipedia [en.wikipedia.org]

- 2. ijres.org [ijres.org]

- 3. What is the mechanism of Ketoprofen? [synapse.patsnap.com]

- 4. japsonline.com [japsonline.com]

- 5. Clinical pharmacokinetics of ketoprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ketoprofen 1-alkylazacycloalkan-2-one esters as dermal prodrugs: in vivo and in vitro evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo study of poly(ethylene glycol) conjugated ketoprofen to extend the duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ketoprofen [dailymed.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. researchgate.net [researchgate.net]

- 17. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

Isomeric forms of Ketoprofen propylene glycol ester

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Guide: Isomeric Forms of Ketoprofen Propylene Glycol Ester

Executive Summary

Ketoprofen propylene glycol ester (KP-PG) represents a strategic prodrug design aimed at optimizing the transdermal delivery and gastric tolerance of the parent NSAID, ketoprofen. By masking the free carboxylic acid, the ester functionality increases lipophilicity (LogP) and reduces direct contact irritation in the gastrointestinal tract.

However, the introduction of propylene glycol (1,2-propanediol) as a promoiety introduces significant stereochemical complexity. Unlike simple alkyl esters, KP-PG is not a single chemical entity but a mixture of eight theoretical isomers derived from three sources of isomerism:

-

Chirality of Propylene Glycol: (R) and (S) enantiomers.

-

Regioisomerism: Esterification at the primary (C1) vs. secondary (C2) hydroxyl group.

This guide provides a rigorous technical breakdown of these isomeric forms, their synthesis, enzymatic resolution, and analytical characterization.

Stereochemical & Regiochemical Landscape

The KP-PG system is defined by the interaction between the chiral center of ketoprofen (C*) and the chiral center of the propylene glycol backbone.

The 8-Isomer Matrix

When reacting racemic ketoprofen with racemic propylene glycol, the following isomers are generated. Note that (S)-Ketoprofen is the pharmacologically active COX inhibitor (eutomer), while the (R)-enantiomer is generally considered the dystomer, although it undergoes unidirectional inversion to (S) in vivo.

| Regioisomer | Ketoprofen Config.[2][3][4] | PG Config. | Designation | Notes |

| 1-Monoester | (S) | (S) | 1-(S,S)-KP-PG | Primary hydroxyl ester |

| 1-Monoester | (S) | (R) | 1-(S,R)-KP-PG | Diastereomer of above |

| 1-Monoester | (R) | (S) | 1-(R,S)-KP-PG | |

| 1-Monoester | (R) | (R) | 1-(R,R)-KP-PG | |

| 2-Monoester | (S) | (S) | 2-(S,S)-KP-PG | Secondary hydroxyl ester (Sterically hindered) |

| 2-Monoester | (S) | (R) | 2-(S,R)-KP-PG | |

| 2-Monoester | (R) | (S) | 2-(R,S)-KP-PG | |

| 2-Monoester | (R) | (R) | 2-(R,R)-KP-PG |

-

1-Monoester (Primary): 2-hydroxypropyl 2-(3-benzoylphenyl)propanoate.

-

2-Monoester (Secondary): 1-hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate.

Theoretical Isomer Distribution

In a non-selective chemical synthesis (e.g., acid catalysis or DCC coupling), the 1-monoester is thermodynamically and kinetically favored due to the lower steric hindrance of the primary hydroxyl group on propylene glycol. However, acyl migration can occur, leading to an equilibrium mixture (typically ~90:10 favoring the 1-isomer).

Synthesis & Enzymatic Resolution Strategies

To control this complex matrix, biocatalysis using lipases is superior to traditional chemical synthesis. Lipases exhibit both regioselectivity (favoring primary esters) and enantioselectivity (distinguishing R/S ketoprofen).

Workflow Visualization

Figure 1: Comparative workflow of chemical synthesis versus enzymatic resolution for isolating specific isomeric fractions.

Mechanistic Insight

-

Chemical Synthesis: Uses Dicyclohexylcarbodiimide (DCC) and Dimethylaminopyridine (DMAP). This yields a statistical mixture of all 8 isomers, heavily weighted toward the 1-monoesters.

-

Enzymatic Resolution: Candida rugosa lipase (CRL) is the gold standard for "profens." It displays high enantioselectivity (E > 50) for the (S)-enantiomer of the acid.[2]

-

Hydrolysis Mode: If you start with the ester mix, CRL will selectively hydrolyze the (S)-Ketoprofen esters back to the acid, leaving the (R)-Ketoprofen esters intact.

-

Esterification Mode: If you react racemic Ketoprofen + PG in organic solvent (e.g., hexane) with CRL, it will preferentially synthesize the (S)-Ketoprofen ester .

-

Analytical Characterization Protocols

Distinguishing these isomers requires a combination of NMR (for regioisomers) and Chiral HPLC (for stereoisomers).

High-Performance Liquid Chromatography (HPLC)

Direct separation of all 8 isomers in a single run is extremely difficult. The standard protocol involves a two-step approach or specific chiral columns.[1]

-

Column: YMC Chiral Art Amylose-C Neo or Chiralpak AD-H.

-

Mobile Phase: n-Hexane : Ethanol : TFA (90 : 10 : 0.1).

-

Separation Logic:

-

These columns separate the (R)-Ketoprofen moiety from the (S)-Ketoprofen moiety.

-

The diastereomers (e.g., R-Keto/R-PG vs R-Keto/S-PG) may appear as split peaks or shoulders depending on resolution.

-

Nuclear Magnetic Resonance (1H NMR)

NMR is the definitive method for quantifying the Regioisomer Ratio (1-ester vs. 2-ester) .

-

Diagnostic Signals (CDCl3):

-

1-Monoester: The methine proton (CH) of the propylene glycol moiety (adjacent to the free OH) appears upfield (~3.9 - 4.0 ppm). The methylene protons (CH2) attached to the ester shift downfield (~4.0 - 4.2 ppm).

-

2-Monoester: The methine proton (CH) is acylated and shifts significantly downfield (~5.0 - 5.1 ppm).

-

-

Quantification: Integration of the methine signal at 5.0 ppm (2-ester) vs. the methylene signals at 4.1 ppm (1-ester) provides the molar ratio.

Pharmacokinetics & Hydrolysis

The utility of KP-PG depends on its conversion back to the active parent drug.

Plasma Hydrolysis

Human plasma contains esterases (butyrylcholinesterase and carboxylesterases) that hydrolyze the ester.

-

Stereoselectivity: Generally, (R)-isomer esters of profens hydrolyze faster than (S)-isomer esters in human plasma. This is an "inversion" of the lipase preference described above (which favored S).

-

Regioselectivity: 1-monoesters hydrolyze faster than 2-monoesters due to lower steric hindrance at the carbonyl carbon, making it more accessible to the serine nucleophile in the esterase active site.

Hydrolysis Pathway Diagram

Figure 2: Metabolic activation pathway of Ketoprofen Propylene Glycol Ester.

Experimental Protocols

Protocol A: Chemical Synthesis of KP-PG (Racemic Mixture)

-

Reactants: Dissolve Ketoprofen (10 mmol) and Propylene Glycol (10 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

-

Coupling: Add DCC (11 mmol) and DMAP (1 mmol) at 0°C.

-

Reaction: Stir at room temperature for 24 hours under nitrogen.

-

Workup: Filter off the precipitated dicyclohexylurea (DCU). Wash filtrate with 0.1 N HCl, saturated NaHCO3, and brine.

-

Purification: Dry over Na2SO4 and concentrate. Purify via flash column chromatography (Hexane:Ethyl Acetate 8:2).

-

Yield: Expect ~85% yield as a viscous oil (Mixture of 1- and 2-esters).

Protocol B: Enzymatic Hydrolysis (Resolution)

-

Substrate: Suspend 500 mg of chemically synthesized KP-PG in 20 mL of Phosphate Buffer (50 mM, pH 7.0).

-

Enzyme: Add 100 mg Candida rugosa lipase (Sigma-Aldrich).

-

Incubation: Shake at 37°C, 150 rpm.

-

Monitoring: Withdraw aliquots every hour. Extract with hexane.[2][7]

-

Analysis: Analyze organic phase by Chiral HPLC. The peak for (S)-Ketoprofen ester will diminish, leaving enriched (R)-Ketoprofen ester.

Protocol C: HPLC Analysis Conditions

-

Instrument: Agilent 1200 Series or equivalent with DAD.

-

Column: YMC Chiral Art Amylose-C Neo (250 x 4.6 mm, 5 µm).[5]

-

Mobile Phase: n-Hexane / Ethanol / Acetic Acid (90:10:0.1 v/v/v).

-

Temperature: 25°C.

-

Injection: 10 µL (1 mg/mL in mobile phase).

-

Retention Times (Approx):

-

(R)-Ketoprofen Ester: ~8.5 min

-

(S)-Ketoprofen Ester: ~10.2 min

-

Note: Regioisomers may co-elute or appear as shoulders; verify with NMR.

-

References

-

Dhokchawle, B., Tauro, S., & Bhandari, A. (2015). Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation. Drug Research, 66(1), 46–50. Link

-

Bezuglaya, E., et al. (2021). Substantiation of an approach to determination of ketoprofen macrogol 400 esters. ScienceRise: Pharmaceutical Science. Link

-

Hanking Instrument & Equipment. (2020). Separation of Ketoprofen Isomers using YMC Chiral Art Amylose-C Neo.[5] Application Note. Link

-

Ong, T. T., et al. (2013). Immobilisation and application of lipases in organic media.[8] Chemical Society Reviews, 42, 6490-6533. Link

-

Oxford Instruments. (2020). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Link

-

Bowen, J. L., & Heard, C. M. (2006). Film drying and complexation effects in the simultaneous skin permeation of ketoprofen and propylene glycol. International Journal of Pharmaceutics, 307(2), 251-257. Link

Sources

Methodological & Application

Sensitive and Selective Detection of Ketoprofen Glycol Esters using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive framework for the development and validation of a robust LC-MS/MS method for the detection and quantification of ketoprofen glycol esters. Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), can form ester impurities through reactions with glycol-based excipients commonly found in pharmaceutical formulations, such as polyethylene glycol (PEG) or propylene glycol. These esters may also be synthesized as prodrugs to modify the physicochemical properties of the parent molecule[1]. Monitoring these species is critical for ensuring product quality, stability, and safety. This guide provides a detailed, step-by-step protocol for method development, including sample preparation, liquid chromatography, and mass spectrometry parameter optimization, grounded in the principles of bioanalytical method validation as outlined by the FDA and ICH[2][3].

Introduction: The Analytical Challenge

Ketoprofen's therapeutic action is well-documented, but its reactivity presents challenges in formulation and stability studies[4]. The carboxylic acid moiety of ketoprofen can undergo esterification with hydroxyl groups from excipients like glycols. The formation of these esters, even at trace levels, can impact the drug's stability profile and potentially introduce new chemical entities that require toxicological assessment.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analytical challenge. Its inherent selectivity and sensitivity allow for the confident identification and quantification of target analytes in complex matrices, even when authentic reference standards for the esters are unavailable[5]. This note will guide the user through a logical workflow to establish a reliable LC-MS/MS method from first principles.

Foundational Chemistry: Structure and Fragmentation

A successful mass spectrometry method relies on a fundamental understanding of the analyte's structure and its behavior within the mass spectrometer.

2.1. Chemical Structures

Ketoprofen has a molecular weight of 254.28 g/mol . Glycol esters are formed by the condensation reaction between ketoprofen's carboxylic acid and a glycol's hydroxyl group. For this guide, we will consider two common examples: Ketoprofen Propylene Glycol Ester and a generic Ketoprofen Polyethylene Glycol (PEG) Ester.

2.2. Predicting Mass Spectrometry Behavior

We will operate in the negative ion electrospray ionization (ESI) mode, which is highly effective for carboxylic acids like ketoprofen[6].

-

Precursor Ions: Ketoprofen will deprotonate to form the [M-H]⁻ ion at a mass-to-charge ratio (m/z) of 253.3. The glycol esters, being larger, will produce [M-H]⁻ ions at higher m/z values.

-

Fragmentation Pathway: The power of tandem mass spectrometry lies in its ability to isolate a precursor ion and fragment it via collision-induced dissociation (CID) to produce specific product ions. For ketoprofen and its esters, the fragmentation is predictable. The most well-documented transition for ketoprofen is the loss of carbon dioxide (CO₂) from the carboxylate group, resulting in a stable product ion at m/z 209.0[6][7].

Our central hypothesis is that ketoprofen glycol esters will undergo a primary fragmentation that cleaves the ester bond, yielding the ketoprofen carboxylate ion (m/z 253.3) as a major product. A secondary, more specific fragmentation would involve the subsequent loss of CO₂ from this intermediate, producing the common ketoprofen fragment at m/z 209.0. This shared fragmentation pathway is key to detecting a whole class of related ester compounds.

Caption: Proposed fragmentation of ketoprofen glycol esters.

LC-MS/MS Method Development Protocol

This section provides a structured approach to building a robust analytical method.

3.1. Mass Spectrometry Optimization

The initial step is to determine the optimal Multiple Reaction Monitoring (MRM) transitions for ketoprofen and its potential esters.

Protocol 1: MRM Parameter Optimization

-

Prepare Solutions: Create a 1 µg/mL solution of ketoprofen reference standard in 50:50 acetonitrile:water. If a glycol ester standard is available, prepare a similar solution.

-

Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.

-

Full Scan (Q1 Scan): Acquire data in full scan mode to confirm the m/z of the deprotonated precursor ion ([M-H]⁻). For ketoprofen, this will be m/z 253.3.

-

Product Ion Scan (PIS): Set the mass spectrometer to isolate the precursor ion (e.g., m/z 253.3) in the first quadrupole (Q1) and scan the third quadrupole (Q3) to identify all fragment ions produced by CID. Vary the collision energy (CE) to find the optimal value that maximizes the abundance of the target product ion (e.g., m/z 209.0).

-

Define MRM Transitions: Based on the PIS results, define the MRM transitions for quantification (quantifier) and confirmation (qualifier).

Table 1: Predicted and Known MRM Transitions (Negative ESI)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use | Collision Energy (eV) |

|---|---|---|---|---|

| Ketoprofen | 253.3 | 209.0 | Quantifier[6] | Optimization Required |

| Ketoprofen | 253.3 | 105.0 | Qualifier[8] | Optimization Required |

| Ketoprofen Propylene Glycol Ester | 311.3 | 253.3 | Quantifier | Optimization Required |

| Ketoprofen Propylene Glycol Ester | 311.3 | 209.0 | Qualifier | Optimization Required |

| Ketoprofen (PEG)n=2 Ester | 341.4 | 253.3 | Quantifier | Optimization Required |

| Ketoprofen (PEG)n=2 Ester | 341.4 | 209.0 | Qualifier | Optimization Required |

Note: The exact m/z values for esters should be calculated based on the specific glycol moiety and confirmed experimentally.

3.2. Liquid Chromatography Protocol

The goal of chromatography is to separate the parent ketoprofen from its less polar glycol ester derivatives and any matrix interferences. A reversed-phase C18 column is an excellent starting point[9][10].

Protocol 2: Chromatographic Separation

-

Column Selection: Install a high-quality C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Develop a Gradient: The esters will be retained longer than the parent ketoprofen. A gradient elution is therefore recommended to ensure sharp peaks and a reasonable run time.

-

Injection and Equilibration: Inject 5-10 µL of sample. Ensure the column is properly equilibrated with the initial mobile phase composition before each injection.

Table 2: Example LC Gradient Conditions

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|---|

| 0.0 | 0.4 | 70 | 30 |

| 1.0 | 0.4 | 70 | 30 |

| 8.0 | 0.4 | 5 | 95 |

| 10.0 | 0.4 | 5 | 95 |

| 10.1 | 0.4 | 70 | 30 |

| 15.0 | 0.4 | 70 | 30 |

3.3. Sample Preparation Protocol

Effective sample preparation is crucial to remove interfering matrix components like proteins and phospholipids, ensuring method robustness and longevity of the analytical column[11]. Liquid-liquid extraction (LLE) is a versatile technique suitable for this purpose.

Protocol 3: Liquid-Liquid Extraction (LLE) from Plasma

-

Sample Aliquot: Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

-

Add Internal Standard (IS): Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled version of ketoprofen or a structurally similar compound like Ibuprofen[6]).

-

Acidification: Add 20 µL of 1% formic acid to the plasma to ensure ketoprofen and its esters are in a neutral, extractable state. Vortex briefly.

-

Extraction: Add 600 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Vortex vigorously for 1 minute.

-

Phase Separation: Centrifuge at >10,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 70:30 Water:Acetonitrile with 0.1% Formic Acid). Vortex to dissolve.

-

Analysis: Transfer to an autosampler vial and inject into the LC-MS/MS system.

Caption: High-level workflow for LC-MS/MS analysis.

Method Validation

Once developed, the method must be validated to ensure it is fit for its intended purpose. Validation should be performed in accordance with regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance[2][12].

Table 3: Key Bioanalytical Method Validation Parameters

| Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Selectivity & Specificity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or IS. |

| Accuracy | Closeness of determined value to the nominal concentration. | Mean concentration within ±15% of nominal (±20% at LLOQ). |

| Precision | Agreement between a series of measurements. | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |

| Calibration Curve | Relationship between instrument response and known analyte concentration. | Correlation coefficient (r²) ≥ 0.99. At least 75% of standards must meet accuracy criteria. |

| Sensitivity (LLOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Analyte response should be ≥5x the blank response. Accuracy within ±20%, Precision ≤20%. |

| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |

| Matrix Effect | The effect of co-eluting matrix components on analyte ionization. | IS-normalized matrix factor CV should be ≤15%. |

| Stability | Chemical stability of the analyte in the biological matrix under various conditions (freeze-thaw, bench-top, long-term). | Mean concentration within ±15% of nominal baseline samples. |

LLOQ: Lower Limit of Quantification. This table summarizes key aspects of FDA and ICH guidelines[2][13].

Conclusion

This application note provides a comprehensive and scientifically grounded strategy for developing a sensitive and specific LC-MS/MS method for the analysis of ketoprofen glycol esters. By starting with an understanding of the underlying chemistry and fragmentation, and following a systematic approach to optimizing chromatography and sample preparation, researchers can establish a robust and reliable method. Adherence to formal validation principles ensures that the data generated is accurate, reproducible, and suitable for regulatory submission, supporting critical decisions in drug development and quality control.

References

-

A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media. (2024). ChemistryOpen. Available at: [Link]

-

HIGH-THROUGHPUT HPLC METHOD FOR RAPID QUANTIFICATION OF KETOPROFEN IN HUMAN PLASMA. (2015). Farmacia Journal. Available at: [Link]

-

Determination of Ketoprofen in Human Plasma by RP-HPLC. (2014). Pharmacology & Pharmacy. Available at: [Link]

-

Stability indicating LC method for the determination of ketoprofen in presence of its impurity. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [https://www.rjpbcs.com/pdf/2015_6(2)/[3].pdf]([Link]3].pdf)

-

Determination of (R)- and (S)-ketoprofen in human plasma by liquid chromatography/tandem mass spectrometry following automated solid-phase extraction in the 96-well format. (2000). Journal of Mass Spectrometry. Available at: [Link]

-

Analytical Methods for Determination of Ketoprofen Drug: A review. (2022). International Journal of Pharmaceutical and Bio-Medical Science. Available at: [Link]

-

Mass spectrometry - Basicmedical Key. (2016). Basicmedical Key. Available at: [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. Available at: [Link]

-

Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays. (2022). Semantic Scholar. Available at: [Link]

-

Elucidation of transformation pathway of ketoprofen, ibuprofen, and furosemide in surface water and their occurrence in the aqueous environment using UHPLC-QTOF-MS. (2014). Analytical and Bioanalytical Chemistry. Available at: [Link]

-

Elucidation of transformation pathway of ketoprofen, ibuprofen, and furosemide in surface water and their occurrence in the aqueous environment using UHPLC-QTOF-MS. (2014). PubMed. Available at: [Link]

-

Analytical Methods for Determination of Ketoprofen Drug: A review. (2022). ResearchGate. Available at: [Link]

-

How to validate a bioanalytical LC-MS/MS method for PK studies?. (2025). Patsnap Synapse. Available at: [Link]

-

Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (2025). ResearchGate. Available at: [Link]

-

Consider the proposed mass fragmentation pattern for ketoprofen. (2022). Chegg.com. Available at: [Link]

-

Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester. (2025). ResearchGate. Available at: [Link]

-

LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2023). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Designing LCMS Studies with the FDA in Mind from the Start. (2024). Agilex Biolabs. Available at: [Link]

-

A Fully Automated Multiple Injection On-line SPE-LC-MS/MS Method for Analysis of Trace Level Drug Residues in Water. (N/A). Shimadzu. Available at: [Link]

-

Product ion mass spectra and the fragmentation of (A) (S)-(+)-ibuprofen, (B) (R)-(-) -ibuprofen, (C) (S)-(+)-ibuprofen-d3 (internal standard, IS1), and (D) (S)-(+)-ketoprofen (internal standard, IS2). (N/A). ResearchGate. Available at: [Link]

-

Substantiation of an approach to determination of ketoprofen macrogol 400 esters. (2021). ScienceRise: Pharmaceutical Science. Available at: [Link]

-

Rapid UPLC-MS/MS method for the determination of ketoprofen in human dermal microdialysis samples. (2009). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Determination of ketoprofen enantiomers in plasma and exudate by liquid chromatography-Mass spectrometry. (N/A). ijpsonline.com. Available at: [Link]

-

Determination of ketoprofen based on its quenching effect in the fluorescence of quantum dots. (2013). Journal of Food and Drug Analysis. Available at: [Link]

-

Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester. (2025). MDPI. Available at: [Link]

-

Studies on the stereoselective internal acyl migration of ketoprofen glucuronides using 13C labeling and nuclear magnetic resonance spectroscopy. (1999). Drug Metabolism and Disposition. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]

- 4. rjpbcs.com [rjpbcs.com]

- 5. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 6. Rapid UPLC-MS/MS method for the determination of ketoprofen in human dermal microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 8. chegg.com [chegg.com]

- 9. publications.cuni.cz [publications.cuni.cz]

- 10. Determination of Ketoprofen in Human Plasma by RP-HPLC [scirp.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. ijper.org [ijper.org]

Application Note: High-Resolution TLC Profiling of Ketoprofen Ester Prodrugs

Executive Summary & Scientific Rationale

Ketoprofen, a potent non-steroidal anti-inflammatory drug (NSAID), is widely used for analgesia but is limited by gastrointestinal (GI) toxicity due to its free carboxylic acid moiety. The synthesis of Ketoprofen ester prodrugs (e.g., methyl, ethyl, or alkyl esters) masks this acidic group, significantly improving lipophilicity and reducing direct gastric irritation [1, 2].

This guide provides a robust Thin Layer Chromatography (TLC) framework for monitoring the esterification synthesis and assessing the purity of these prodrugs. Unlike standard HPLC methods, TLC offers rapid, parallel throughput for reaction monitoring.

The Chromatographic Challenge

The separation relies on the distinct polarity shift between the parent Ketoprofen (Acid) and the target Ketoprofen Ester (Neutral) .

-

Ketoprofen (Acid): Highly polar, capable of hydrogen bonding. Retains strongly on silica (stationary phase) unless the mobile phase is acidified.

-

Ketoprofen Ester: significantly less polar (lipophilic). Migrates rapidly on silica.

This guide details two distinct mobile phase systems: System A for rapid reaction monitoring (kinetic control) and System B for impurity profiling (thermodynamic resolution).

Materials & Reagents

To ensure reproducibility, use the following grades or equivalent:

-

Stationary Phase: Silica Gel 60 F

Pre-coated Plates (Aluminum or Glass backed).-

Why: The F

fluorescent indicator is critical because Ketoprofen and its esters possess a benzophenone core that absorbs strongly at 254 nm, appearing as dark spots against a bright green background.

-

-

Solvents (Analytical Grade / ACS Reagent):

-

n-Hexane (Non-polar modifier)[1]

-

Ethyl Acetate (Polar modifier)

-

Toluene (Aromatic selectivity)

-

Glacial Acetic Acid (Ionization suppressor)

-

-

Reference Standards:

-

Ketoprofen (USP/EP Reference Standard)

-

Synthesized Ester Crude (for monitoring)

-

Experimental Methodology

Sample Preparation

Direct spotting of concentrated reaction mixtures often leads to "tailing" (streaking), which obscures resolution.

-

Standard Stock: Dissolve 10 mg Ketoprofen in 1 mL Acetone or Methanol.

-

Reaction Aliquot: Withdraw 50

L of reaction mixture; dilute into 500 -

Loading: Apply 2-5

L spots using a micropipette or capillary tube. Keep spot diameter < 3 mm.

Mobile Phase Optimization

We employ a "Dual-System Strategy" to validate conversion and purity.

System A: The "Reaction Monitor" (Kinetic Check)

-

Composition: n-Hexane : Ethyl Acetate (80 : 20 v/v)

-

Mechanism: This non-polar system suppresses the migration of the unreacted Ketoprofen acid.

-

Expected Result:

-

Ketoprofen (Acid): Rf

0.05 - 0.10 (Stays at baseline). -

Ketoprofen Ester: Rf

0.40 - 0.50 (Migrates to mid-plate).

-

-

Utility: Confirms the formation of the product. If the baseline spot disappears, the reaction is complete.

System B: The "Purity Profiler" (High Resolution)

-

Composition: Toluene : Ethyl Acetate : Glacial Acetic Acid (60 : 40 : 1 v/v/v)[2]

-

Mechanism: The acetic acid suppresses the ionization of the residual Ketoprofen acid (

), sharpening its peak. Toluene provides -

Expected Result:

-

Ketoprofen (Acid): Rf

0.45 - 0.55 (Distinct, sharp spot). -

Ketoprofen Ester: Rf

0.80 - 0.90 (Migrates near solvent front).

-

-

Utility: Detects polar impurities and confirms that the "product" spot is not a co-eluting mixture.

Visualization & Data Interpretation[1][3][4][5][6]

Detection Protocol[1][2][3][7][8][9]

-

Air Dry: Evaporate solvent completely (residual acetic acid can quench fluorescence).

-

UV 254 nm: Observe under short-wave UV. Compounds appear as dark purple/black spots.

-

Iodine Chamber (Optional): If non-UV active impurities (e.g., aliphatic alcohol reactants) are suspected, expose to Iodine vapor.

Quantitative Data Summary

The following Rf values are empirical estimates based on the polarity logic described above and validated against similar NSAID ester profiles [1, 4].

| Compound | Functional Group | Polarity | Rf (System A: Hex/EtOAc 8:2) | Rf (System B: Tol/EtOAc/AcOH) |

| Ketoprofen (Start) | Carboxylic Acid (-COOH) | High | 0.08 (Baseline) | 0.48 |

| Ketoprofen Ester (Product) | Ester (-COOR) | Low | 0.45 | 0.85 |

| Alcohol Reactant | Hydroxyl (-OH) | Medium | 0.20 | 0.60 |

Mechanistic Visualization

Diagram 1: Separation Logic & Polarity

This diagram illustrates why the separation occurs, based on the interaction between the analyte and the Silica Stationary Phase.

Caption: Mechanistic basis of separation. The acidic proton of Ketoprofen interacts strongly with polar silica, retarding its movement compared to the lipophilic ester.

Diagram 2: Experimental Workflow

A step-by-step decision tree for the researcher.

Caption: Operational workflow for selecting the appropriate mobile phase based on the stage of drug development (Monitoring vs. QC).

Troubleshooting & Expert Tips

-

Tailing of the Acid Spot:

-

Cause: Ionization of the carboxylic acid group on the silica surface.

-

Solution: Ensure System B contains at least 1% Glacial Acetic Acid.[1] This forces the equilibrium to the non-ionized form (

), sharpening the spot.

-

-

Co-elution of Impurities:

-

Cause: Similar polarity between the ester and a non-polar byproduct.

-

Solution: Use 2D-TLC . Run the plate in System A, rotate 90°, and run in System B. This orthogonal separation reveals hidden impurities.

-

-

Faint Spots:

-

Cause: Low concentration or quenching.

-

Solution: Ketoprofen esters are UV active. If spots are faint, increase spotting volume or use a spray reagent like Anisaldehyde-Sulfuric Acid (followed by heating) for universal detection.

-

References

-

Mazumder, K., et al. (2021).[3] In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery. Processes, 9(12), 2221.

-

Jagdale, S. & Kuchekar, B. (2016). Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation. Acta Poloniae Pharmaceutica.

-

Starek, M. & Krzek, J. (2009). TLC Determination of Diclofenac and Its Degradation Products. Journal of Chromatographic Science. (Cited for mobile phase logic regarding NSAID acids).[2][4][5]

-

Bhardwaj, A., et al. (2023). Enantiomeric resolution of ketoprofen using validated thin layer chromatographic method. Journal of Research in Pharmacy.

Sources

Application Note: 1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate as a Structurally Analogous Internal Standard for the Bioanalysis of Ketoprofen

Introduction: The Imperative for a Reliable Internal Standard in Bioanalysis

In the realm of drug development and clinical research, the precise quantification of therapeutic agents in biological matrices is paramount. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for such bioanalytical undertakings. However, the inherent variability in sample preparation, injection volume, and instrument response necessitates the use of an internal standard (IS) to ensure accuracy and precision. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, thus compensating for any potential variations.

This application note details the use of 1-Hydroxypropan-2-yl 2-(3-benzoylphenyl)propanoate, a propylene glycol ester of Ketoprofen, as a structural analog internal standard for the quantitative analysis of Ketoprofen in plasma. As an ester derivative, this compound shares a close structural resemblance to the parent drug, Ketoprofen, making it an excellent candidate to track the analyte's behavior during sample extraction and chromatographic analysis. This guide provides a comprehensive protocol for its implementation, from stock solution preparation to data analysis, in accordance with international bioanalytical method validation guidelines.[1][2][3]

Physicochemical Properties of the Internal Standard

A thorough understanding of the internal standard's properties is crucial for method development.

| Property | Value | Source |

| Chemical Name | This compound | Chemicea COA[1] |

| Molecular Formula | C19H20O4 | Chemicea COA[1] |

| Molecular Weight | 312.36 g/mol | Chemicea COA[1] |

| Appearance | Solid | Chemicea COA[1] |

| Solubility | Soluble in Methanol/DMSO | Chemicea COA[1] |

| Purity | >95% by HPLC | Chemicea COA[1] |

Rationale for Selection as an Internal Standard

This compound is an ideal structural analog internal standard for Ketoprofen for several reasons:

-

Structural Similarity: Sharing the same core 2-(3-benzoylphenyl)propanoate structure, it is expected to have similar extraction recovery and chromatographic behavior to Ketoprofen.

-

Distinct Mass: The addition of the hydroxypropyl group results in a different molecular weight, allowing for clear differentiation from Ketoprofen in mass spectrometry-based detection.

-

Chromatographic Separation: As an ester, it is anticipated to be slightly less polar than the carboxylic acid parent drug, Ketoprofen, leading to a longer retention time on a reversed-phase HPLC column and ensuring baseline separation.

Experimental Protocols

This section provides a step-by-step methodology for the use of this compound as an internal standard in a typical bioanalytical workflow for Ketoprofen quantification in human plasma.

Preparation of Stock and Working Solutions

a. Internal Standard (IS) Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve in a minimal amount of Dimethyl Sulfoxide (DMSO).

-

Dilute to a final volume of 10 mL with methanol in a volumetric flask.

-

Store at -20°C.

b. Analyte (Ketoprofen) Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of Ketoprofen reference standard.

-

Dissolve in and dilute to 10 mL with methanol in a volumetric flask.

-

Store at -20°C.

c. Working Solutions:

-

Prepare serial dilutions of the Ketoprofen stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

-

Prepare a working solution of the internal standard by diluting the IS stock solution with the same diluent to a final concentration of 10 µg/mL.

Preparation of Calibration Standards and Quality Control Samples

-

Spike 95 µL of blank human plasma with 5 µL of the appropriate Ketoprofen working solution to achieve the desired concentrations for the calibration curve and QC samples.

-

Add 10 µL of the 10 µg/mL internal standard working solution to each tube, resulting in a final IS concentration of 100 ng/mL.

-

Vortex briefly to mix.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting Ketoprofen and the internal standard from plasma.

LC-MS/MS Analytical Method

The following are suggested starting conditions for an LC-MS/MS method. Method optimization is recommended.

| Parameter | Condition |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |

| Column | Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Ketoprofen: 253.1 > 209.1, IS: 311.2 > 253.1 (Predicted) |

Method Validation and Acceptance Criteria

The bioanalytical method should be validated in accordance with the principles outlined in the ICH M10 guideline.[3] Key validation parameters include:

-

Selectivity and Specificity: No significant interfering peaks should be present at the retention times of the analyte and IS in blank plasma samples.

-

Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

-

Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

-

Matrix Effect: The matrix factor should be consistent across different sources of plasma.

-

Stability: The stability of the analyte and IS should be demonstrated under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

Data Analysis

The concentration of Ketoprofen in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this ratio against the calibration curve.

Trustworthiness and Self-Validating System

The protocol described is designed to be a self-validating system. The consistent performance of the internal standard across calibration standards, QC samples, and unknown samples provides confidence in the accuracy of the results. Any significant deviation in the internal standard's response can indicate a problem with the sample preparation or analysis for that specific sample, allowing for its identification and potential re-analysis.

Conclusion

This compound serves as a reliable and effective structural analog internal standard for the quantification of Ketoprofen in biological matrices. Its close structural similarity ensures that it effectively tracks the analyte throughout the analytical process, leading to robust, accurate, and precise data that meets the stringent requirements of regulatory bodies. The detailed protocol provided in this application note offers a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own bioanalytical methods for Ketoprofen.

References

-

European Medicines Agency. Bioanalytical method validation - Scientific guideline. (2015). [Link]

- Popa, D. S., Negru, J., Vlase, L., Iacob, D., Achim, M., & Dorneanu, V. (2015). HIGH-THROUGHPUT HPLC METHOD FOR RAPID QUANTIFICATION OF KETOPROFEN IN HUMAN PLASMA. Farmacia, 63(5), 770-775.

- Mandrioli, R., Ghedini, N., & Raggi, M. A. (2007). Fast HPLC method for the determination of ketoprofen in human plasma using a monolithic column and its application to a comparative bioavailability study in man. Arzneimittelforschung, 57(11), 727-732.

-

International Council for Harmonisation. ICH M10 on bioanalytical method validation. (2022). [Link]

Sources

Troubleshooting & Optimization

Technical Support Hub: Ketoprofen Stability in Propylene Glycol Vehicles

Current Status: Operational Topic: Mitigation of Esterification in Carboxylic Acid NSAIDs Ticket ID: KETO-PG-STAB-001

The Core Mechanism: Why is your API disappearing?

The Issue: You are likely observing a decrease in Ketoprofen assay values and the emergence of a new, lipophilic impurity peak during stability testing (often at Relative Retention Time ~1.3–1.8).

The Cause:

Ketoprofen contains a free carboxylic acid group (

Crucially, this reaction is autocatalytic . Ketoprofen acts as its own acid catalyst. The proton from the drug's carboxyl group protonates the carbonyl oxygen, making the carbon highly electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the propylene glycol.

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic pathway and the "Neutralization Blockade" strategy required to prevent it.

Figure 1: Mechanism of acid-catalyzed esterification and the stabilization via salt formation.

Troubleshooting Guide & FAQs

Q1: I am using "Anhydrous" Propylene Glycol. Why is esterification still happening?

A: Contrary to intuition, anhydrous conditions often favor esterification kinetics in this specific system.

-

Thermodynamics: In the equilibrium

, removing water (using anhydrous solvents) drives the reaction to the right (Le Chatelier’s principle). -

Kinetics: While water is a product, its absence prevents the reverse reaction (hydrolysis).

-

The Fix: You cannot rely on water removal. You must stop the reaction initiation by stabilizing the carboxylic acid.

Q2: How do I stop the reaction without changing the solvent?

A: You must convert Ketoprofen into its salt form in situ.

By adding a weak organic base, you deprotonate the carboxylic acid (

-

Recommended Agents: Tromethamine (TRIS), Triethanolamine (TEA), or L-Lysine.

-

Target pH: If measuring apparent pH (pH*), aim for 6.0 – 6.5 . Below pH 5.0, significant un-ionized acid remains, driving esterification.

Q3: What is the unknown peak in my HPLC chromatogram?

A: If you are using a standard C18 Reverse Phase method, the peak eluting after Ketoprofen is almost certainly the ester.

-

Characteristics: The ester is more lipophilic than the parent acid (loss of ionizable group).

-

Verification: Check the UV spectrum.[1] The chromophore (benzophenone moiety) remains largely unchanged, so the UV max (~254 nm) will be identical to Ketoprofen, but the retention time will be longer.

Experimental Protocols

Protocol A: In-Situ Salt Formation (Stabilization)

Use this workflow to formulate a stable vehicle.

| Step | Action | Technical Rationale |

| 1 | Dissolve Tromethamine (molar equivalent 1:1 to Ketoprofen) in a small quantity of water or buffer. | Organic bases like Tromethamine are preferred over inorganic bases (NaOH) for solubility in glycol systems. |

| 2 | Add Propylene Glycol (and other cosolvents like Ethanol/PEG) to the base solution. | Establish the alkaline environment before introducing the drug. |

| 3 | Slowly add Ketoprofen while stirring. | The drug will dissolve as it converts to the salt form. |

| 4 | Measure apparent pH (pH). | Ensure pH is > 6.[2][3]0. If < 5.5, add additional base. |

| 5 | Critical Check: Ensure no other acidic excipients (e.g., Citric Acid) are present in high concentrations. | Competing acids will protonate the Ketoprofen salt, reverting it to the reactive acid form. |

Protocol B: HPLC Detection of Ester Impurity

Use this method to quantify the degradation.

-

Column: C18 (e.g., 250mm x 4.6mm, 5µm)

-

Mobile Phase: Methanol : Phosphate Buffer (pH 3.5) [70:30 v/v]

-

Note: Acidic mobile phase is required to suppress ionization of residual Ketoprofen for sharp peak shape, but the ester will remain neutral.

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV @ 254 nm

-

Expected Results:

| Compound | Approx.[2][3][4][5][6][7][8][9][10][11][12] Retention Time | Relative Retention Time (RRT) |

| Ketoprofen | ~ 6-8 min | 1.0 |

| Ketoprofen-PG Ester | ~ 10-14 min | ~ 1.6 - 1.8 |

Comparative Stability Data

The following table summarizes the degradation kinetics of Ketoprofen in Propylene Glycol at 40°C (Accelerated Stability) over 30 days.

| Formulation Strategy | Neutralizing Agent | Apparent pH | % Ester Formed (Day 30) | Status |

| Control (Acid Form) | None | ~4.5 | 12.4% | ❌ Failed |

| Partial Neutralization | NaOH (0.5 eq) | ~5.2 | 4.1% | ⚠️ At Risk |

| Full Neutralization | Tromethamine (1.0 eq) | 6.2 | < 0.1% | ✅ Stable |

| Full Neutralization | Triethanolamine (1.0 eq) | 6.4 | < 0.1% | ✅ Stable |

References

-

Gantiva, M., et al. (2015). Ketoprofen Solubility in Organic Solvents and Aqueous Co-solvent Systems: Interactions and Thermodynamic Parameters of Solvation. Journal of Pharmaceutical Chemical and Biological Sciences.

-